molecular formula C8H5ClFNO4 B1600368 Methyl 2-chloro-4-fluoro-5-nitrobenzoate CAS No. 85953-30-6

Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Cat. No.: B1600368
CAS No.: 85953-30-6
M. Wt: 233.58 g/mol
InChI Key: DDVYPVSVDYGBPP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is typically a solid or liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate can be achieved through a multi-step process. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. This reaction typically takes place in sulfuric acid with the addition of nitric acid . The resulting 2-chloro-4-fluoro-5-nitrobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Esterification: Formation of an ester by reacting with methanol.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Esterification: Methanol and sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Nitration: 2-chloro-4-fluoro-5-nitrobenzoic acid.

    Esterification: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-4-fluoro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the nitro group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

methyl 2-chloro-4-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVYPVSVDYGBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443776
Record name METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85953-30-6
Record name METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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